molecular formula C15H17NO B8602433 2-[(diphenylmethyl)amino]Ethanol

2-[(diphenylmethyl)amino]Ethanol

Cat. No.: B8602433
M. Wt: 227.30 g/mol
InChI Key: DAXRGSDCXVUHEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(diphenylmethyl)amino]Ethanol typically involves the reaction of benzhydrylamine with ethylene oxide or ethylene chlorohydrin. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic substitution reaction. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent oxidation .

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions: 2-[(diphenylmethyl)amino]Ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-[(diphenylmethyl)amino]Ethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(diphenylmethyl)amino]Ethanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may bind to GABA receptors or other neurotransmitter receptors, influencing neural signaling pathways. Additionally, its hydroxyl group allows it to participate in hydrogen bonding and other interactions that can affect its biological activity .

Comparison with Similar Compounds

  • 2-(Methylamino)ethanol
  • N-Benzylmethylamine
  • Benzylamine
  • 2-Dimethylaminoethanol

Comparison: 2-[(diphenylmethyl)amino]Ethanol is unique due to the presence of the benzhydryl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles. For instance, the benzhydryl group can enhance lipophilicity and membrane permeability, potentially increasing its efficacy in certain applications .

Properties

Molecular Formula

C15H17NO

Molecular Weight

227.30 g/mol

IUPAC Name

2-(benzhydrylamino)ethanol

InChI

InChI=1S/C15H17NO/c17-12-11-16-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15-17H,11-12H2

InChI Key

DAXRGSDCXVUHEW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NCCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a 500 mL round bottom flask equipped with a condenser and a thermometer, 2-choroethan-1-ol (23.3 grams, 0.39 mol, Kodak), α-aminodiphenylmethane (82.0 grams, 0.45 mol, Fluka), and water (17 mL) were placed. The mixture was heated on a steam bath (ca. 90° C.) for six hours. After cooling to ambient temperature, NaOH (15 grams, 0.37 mol) was added and the mixture heated on a steam bath for 45 minutes at ca. 90° C. Water (50 mL) was then added to the solution. The resulting two-layered mixture was extracted with two 50 mL portions of toluene. The combined toluene extracts were dried over sodium hydroxide pellets and the toluene then removed by rotary evaporation at reduced pressure. The residue was fractionally distilled using a 7.5 inch Vigreux column. The fraction boiling at 175-177° C./2 mm pressure was collected and then recrystallized from hexane. Yield 39.0 g (59% yield). 1H NMR (δ, 360 MHz, CDCl3) 2.32 (bs, 2H, --OH & --NH), 2.74 (m, 2H, --NCH2CH2O--), 3.64 (m, 2H, --NCH2CH2O--) 4.84 (s, 1H, CHPh2) and 7.30 (m, 10H, aromatic H); 13C NMR (δ, 90 MHz, {1H}, CDCl3); 49.5 (--NCH2CH2O--), 61.5 (--NCH2CH2O--) 67.0 (CHPh2), 127.2, 127.3, 128.3 and 147.5 (CHPh2) mp 69-70° C. uncorrected.
Quantity
23.3 g
Type
reactant
Reaction Step One
Quantity
82 g
Type
reactant
Reaction Step Two
Name
Quantity
15 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
Quantity
17 mL
Type
solvent
Reaction Step Five

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